molecular formula C26H25NO6 B1332866 Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid CAS No. 511272-41-6

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Cat. No.: B1332866
CAS No.: 511272-41-6
M. Wt: 447.5 g/mol
InChI Key: SPQPUHLSWLGXSO-XMMPIXPASA-N
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Description

Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a synthetic compound used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound’s structure includes a chiral center, making it optically active, and it features a 3,5-dimethoxyphenyl group, which can influence its chemical reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Formation of the propionic acid backbone: The protected amino acid is then coupled with a 3,5-dimethoxyphenyl acetic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF) to expose the free amino group for further reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Free amino acid derivatives after Fmoc deprotection.

Scientific Research Applications

Chemistry

Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is widely used in peptide synthesis as a building block. Its Fmoc-protected amino group allows for sequential addition of amino acids to form peptides and proteins.

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme-substrate specificity.

Medicine

In medicinal chemistry, peptides synthesized using Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid can be used as therapeutic agents or diagnostic tools. These peptides can be designed to target specific receptors or enzymes involved in disease pathways.

Industry

In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. It is also used in the production of custom peptides for research and development purposes.

Mechanism of Action

The mechanism of action of peptides synthesized using Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid depends on the specific sequence and structure of the peptide. Generally, these peptides interact with their molecular targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the 3,5-dimethoxyphenyl group can enhance binding affinity and specificity by providing additional interaction sites.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-®-3-Amino-3-phenyl-propionic acid: Similar structure but lacks the methoxy groups on the phenyl ring.

    Fmoc-®-3-Amino-3-(4-methoxy-phenyl)-propionic acid: Contains a single methoxy group on the phenyl ring.

    Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid: Contains methoxy groups at different positions on the phenyl ring.

Uniqueness

Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is unique due to the presence of two methoxy groups at the 3 and 5 positions on the phenyl ring. This structural feature can influence the compound’s reactivity and interactions, making it a valuable building block in peptide synthesis with potentially enhanced binding properties.

Properties

IUPAC Name

(3R)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(13-17)32-2)24(14-25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQPUHLSWLGXSO-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375915
Record name (3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511272-41-6
Record name (3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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